Magnesium;butane;chloride
Description
Magnesium butane chloride, specifically identified as sec-butylmagnesium chloride (CAS: 15366-08-2), is a Grignard reagent with the formula Mg(C₄H₉)Cl. It belongs to the organomagnesium halide family, characterized by a magnesium atom bonded to an alkyl/aryl group and a halide. This compound is synthesized by reacting sec-butyl chloride with magnesium metal in anhydrous ether or tetrahydrofuran (THF) . Grignard reagents like sec-butylmagnesium chloride are pivotal in organic synthesis for forming carbon-carbon bonds, enabling the preparation of alcohols, ketones, and carboxylic acids .
Properties
IUPAC Name |
magnesium;butane;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLPNVNWHDKDMN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]C.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
sec-Butylmagnesium chloride is prepared by reacting sec-butyl chloride with magnesium metal in the presence of anhydrous diethyl ether. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:
CH3CH2CH(CH3)Cl+Mg→CH3CH2CH(CH3)MgCl
The reaction is exothermic and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of sec-Butylmagnesium chloride follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The purity of the reagents and the control of reaction conditions are critical to ensure high yields and product quality .
Chemical Reactions Analysis
Types of Reactions
sec-Butylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It participates in metal-catalyzed cross-coupling reactions with aryl halides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of diethyl ether.
Aryl Halides: Undergoes cross-coupling reactions in the presence of palladium or nickel catalysts.
Alcohols and Tetrachlorosilane: Forms alkoxytrichlorosilanes.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
Alkoxytrichlorosilanes: From reactions with tetrachlorosilane and alcohols.
Scientific Research Applications
sec-Butylmagnesium chloride is used extensively in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sec-Butylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium coordinates with the oxygen of the carbonyl group, facilitating the nucleophilic attack .
Comparison with Similar Compounds
Structural and Functional Differences
Organomagnesium Halides
n-Butylmagnesium Chloride (n-BuMgCl)
- Structure : Linear n-butyl chain (CH₂CH₂CH₂CH₂) bonded to MgCl.
- Reactivity : Higher nucleophilicity compared to sec-butyl derivatives due to less steric hindrance .
- Applications : Preferred for reactions requiring less steric bulk, such as alkylation of aldehydes.
tert-Butyl Chloride (t-BuCl)
- Structure : Branched tert-butyl group (C(CH₃)₃) bonded to Cl.
- Reactivity : Forms tertiary Grignard reagents, which are less reactive due to steric effects. Often used in dehydrohalogenation reactions .
Ethylmagnesium Bromide (EtMgBr)
- Structure : Ethyl group (CH₂CH₃) bonded to MgBr.
- Reactivity : More reactive than chloride analogs (e.g., sec-BuMgCl) due to bromide’s weaker Mg–X bond .
Inorganic Magnesium Chloride (MgCl₂)
- Structure : Ionic lattice with Mg²⁺ and Cl⁻ ions.
- Solubility: Highly water-soluble (54.3 g/100 mL at 20°C), unlike organomagnesium halides, which require aprotic solvents like THF .
- Applications :
Physical and Chemical Properties
Industrial and Environmental Considerations
Volatility :
- Butane (a component of sec-butyl derivatives) is classified as a Very Volatile Organic Compound (VVOC) (boiling point: -0.5°C), necessitating stringent emission controls during synthesis .
- MgCl₂ poses minimal volatility but contributes to chloride ion accumulation in water systems (e.g., landfills), requiring environmental monitoring .
Safety: Grignard reagents (e.g., sec-BuMgCl) are moisture-sensitive and pyrophoric, requiring inert atmospheres . MgCl₂ solutions are non-flammable but regulated for heavy metal impurities (e.g., As ≤5 ppm, Pb ≤1 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
